

Valiolamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Valiolamine

Cat. No.: B116395

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Valiolamine, with a CAS number of 83465-22-9, is a potent aminocyclitol alpha-glucosidase inhibitor.^[1] This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for research and development professionals.

Core Chemical and Physical Properties

Valiolamine is a water-soluble, basic compound, a characteristic that facilitates its isolation and purification through methods like ion-exchange chromatography.

Property	Value	Source
CAS Number	83465-22-9	^{[1][2][3][4]}
Molecular Formula	C7H15NO5	^[1]
Molecular Weight	193.20 g/mol	^[1]

Mechanism of Action and Biological Activity

Valiolamine exerts its biological effects primarily through the potent and competitive inhibition of α -glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, **Valiolamine** effectively slows down carbohydrate digestion and glucose absorption.

Its inhibitory activity has been demonstrated against several key α -glucosidases, making it a molecule of significant interest for the management of type 2 diabetes. Furthermore, its

inhibitory action on endoplasmic reticulum (ER) α -glucosidases I and II has revealed potential broad-spectrum antiviral applications.

Alpha-Glucosidase Inhibition

Valiolamine has shown significant inhibitory potency against various intestinal α -glucosidases. The following table summarizes its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) against different enzymes.

Enzyme	Organism/Tissue	K_i	IC_{50}
Sucrase	Porcine Intestinal	30 nM	0.049 μ M
Maltase	Porcine Intestinal	350 nM	2.2 μ M
Isomaltase	Porcine Intestinal	2.7 μ M	
α -Glucosidase	Yeast	0.19 mM	
β -Glucosidase	Almond	8.1 mM	

Antiviral Activity

Recent studies have highlighted the antiviral potential of **Valiolamine** and its derivatives. By inhibiting host cell ER α -glucosidases I and II, these compounds can disrupt the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. This mechanism has shown efficacy against viruses such as Dengue virus and SARS-CoV-2.

Experimental Protocols

Production and Isolation of Valiolamine from *Streptomyces hygroscopicus*

This protocol is based on the cultivation of *Streptomyces hygroscopicus* and subsequent isolation of **Valiolamine** from the fermentation broth.

A. Fermentation:

- Prepare a suitable culture medium for *Streptomyces hygroscopicus*.
- Inoculate the medium with a culture of the microorganism.
- Conduct the cultivation under aerobic conditions, for example, by shaken culture or submerged culture in a liquid medium. The typical fermentation period is 72-168 hours.

B. Isolation and Purification:

- Separate the microbial cells from the culture broth by filtration or centrifugation.
- As **Valiolamine** is a water-soluble basic substance, utilize ion-exchange resin chromatography for initial purification.
- Apply the supernatant to a column packed with a suitable ion-exchange resin.
- Wash the column to remove unbound impurities.
- Elute **Valiolamine** using an appropriate buffer.
- Further purify the eluate using techniques such as activated carbon chromatography.
- Concentrate the purified fractions under reduced pressure to obtain **Valiolamine**.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method to determine the α -glucosidase inhibitory activity of **Valiolamine**.

- Prepare a solution of α -glucosidase from a suitable source (e.g., yeast, porcine intestine) in a phosphate buffer (pH 6.8).
- Prepare various concentrations of **Valiolamine** in the same buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add the different concentrations of **Valiolamine** to the respective wells. A control well should contain the buffer instead of the inhibitor.

- Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding a substrate solution, such as p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution of sodium carbonate.
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **Valiolamine** and determine the IC50 value.

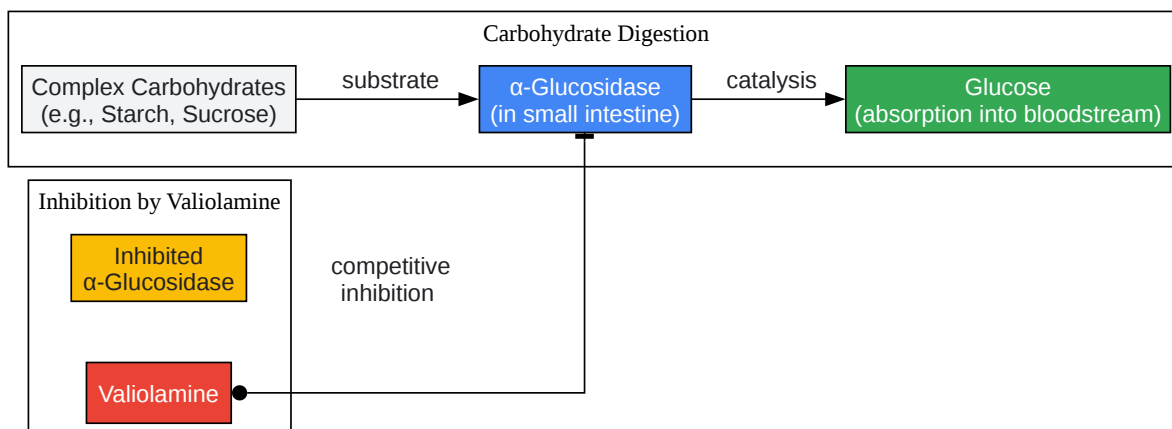
Antiviral Plaque Reduction Assay

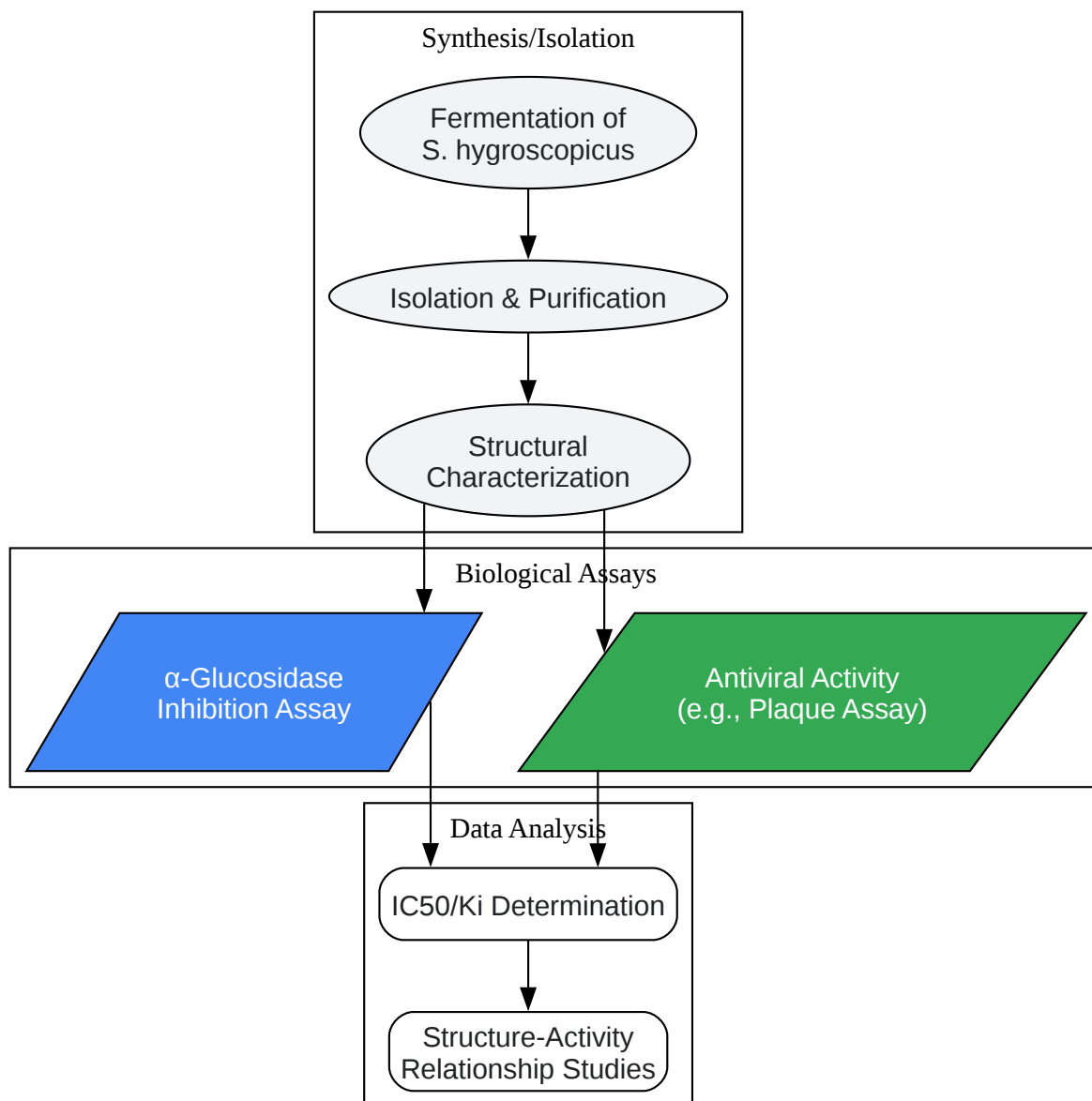
This protocol provides a general framework for assessing the antiviral activity of **Valiolamine**.

- Seed susceptible host cells in 6-well plates and grow them to form a confluent monolayer.
- Prepare serial dilutions of **Valiolamine** in a serum-free medium.
- Pre-incubate a known titer of the virus with each dilution of **Valiolamine** for 1 hour at 37°C. A control with the virus and no inhibitor should also be prepared.
- Remove the growth medium from the cell monolayers and infect them with the virus-inhibitor mixtures.
- Allow the virus to adsorb for 1-2 hours at 37°C.
- Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or methylcellulose and the corresponding concentration of **Valiolamine**.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
- Fix the cells with a formaldehyde solution and stain with crystal violet.

- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the IC50 value.

Visualizations





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